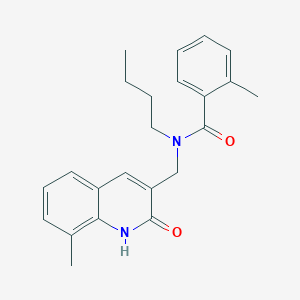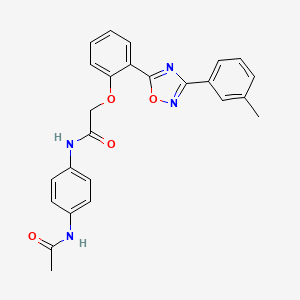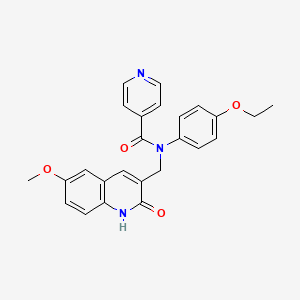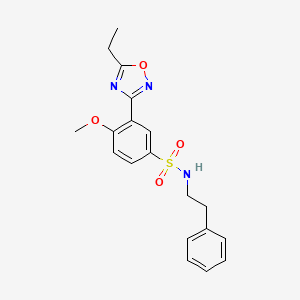
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide, commonly known as CPOB, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. CPOB is a member of the oxadiazole family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
CPOB has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug development. In neuroscience, CPOB has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, CPOB has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. CPOB has also been studied for its potential use as a tool compound in drug development, as it has been shown to modulate the activity of various proteins and enzymes.
Mecanismo De Acción
The mechanism of action of CPOB is not fully understood, but it is believed to act through the modulation of various proteins and enzymes. CPOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. CPOB has also been shown to modulate the activity of various ion channels, including the voltage-gated potassium channel Kv4.2.
Biochemical and Physiological Effects:
CPOB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that CPOB can inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. CPOB has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. In addition, CPOB has been shown to modulate the activity of ion channels, affecting neuronal excitability and synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPOB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. CPOB has also been extensively studied, with a large body of literature available on its synthesis, mechanism of action, and biological effects. However, CPOB also has some limitations for use in lab experiments. It has low solubility in aqueous solutions, making it difficult to use in certain assays. In addition, the mechanism of action of CPOB is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on CPOB. One area of interest is the development of CPOB derivatives with improved solubility and bioavailability. Another area of interest is the identification of the specific proteins and enzymes that are modulated by CPOB, which may provide insights into its mechanism of action. Additionally, further studies are needed to investigate the potential therapeutic applications of CPOB in various disease states, including neurodegenerative diseases and cancer.
Métodos De Síntesis
The synthesis of CPOB involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate in the presence of concentrated sulfuric acid. The resulting product is then reacted with phenylacetyl chloride to form the final compound, CPOB. The synthesis method for CPOB has been extensively studied and optimized, resulting in high yields and purity of the compound.
Propiedades
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-14-11-9-13(10-12-14)18-21-17(24-22-18)8-4-7-16(23)20-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAZVVDGKKNVKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)












